精氨酸酶抑制剂 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Arginase inhibitor 1 involves complex biochemical processes . The enzyme was recombinantly expressed in E. coli BL21 (DE3) RIL cells .

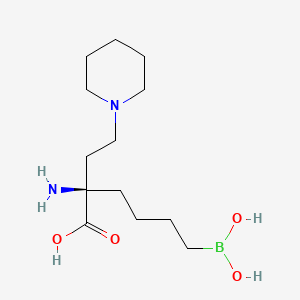

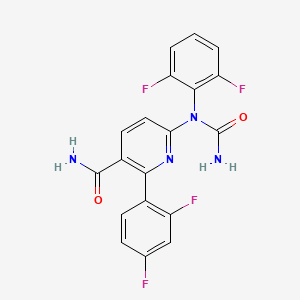

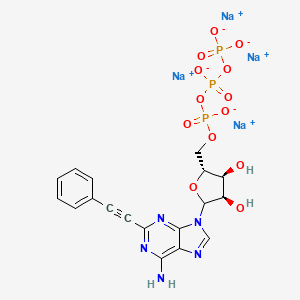

Molecular Structure Analysis

The molecular structure of Arginase inhibitor 1 has been studied using structure-based drug design and molecular dynamics simulations . These studies highlight the plasticity of the size of the arginase active site .

Chemical Reactions Analysis

Arginase inhibitor 1 is involved in the hydrolysis of L-arginine to L-ornithine and urea . Inhibition of arginase activity significantly suppresses the proliferation and migration ability of certain cancer cells .

Physical And Chemical Properties Analysis

The physical and chemical properties of Arginase inhibitor 1 are unique and have been studied using structure-based drug design . The properties of Arginase inhibitor 1 allow it to bind to its catalytic center .

科学研究应用

Colon Cancer Treatment

Arginase-1 inhibition has been found to reduce the migration ability and metastatic colonization of colon cancer cells . The inhibition of arginase activity significantly suppressed the proliferation and migration ability of CT26 murine colon cancer cells in vitro . This suggests that the activation of Arginase-1 is related to the migration ability and metastatic colonization of colon cancer cells, and blocking this process may be a novel strategy for controlling cancer malignancy .

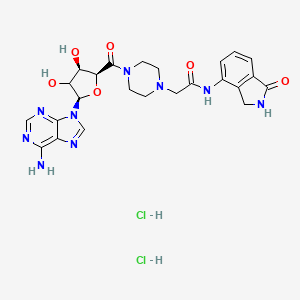

Cancer Immunotherapy

Arginase 1/2 Inhibitor OATD-02 has been developed as a potential enhancer in cancer immunotherapy . OATD-02 has shown favorable pharmacologic properties in nonclinical studies and abolishes tumor immunosuppression induced by both arginases, making it a promising drug candidate entering clinical trials .

Cardiovascular Diseases

Arginase inhibition has been found helpful in cardiovascular diseases . It can improve vascular function in patients with hypertension, type 2 diabetes along with coronary artery disease as well as heart failure .

Hypertension

Arginase inhibitors have been found to be beneficial in the treatment of hypertension . They can improve vascular function, which is often impaired in patients with hypertension .

Ischemia Reperfusion Injury

Arginase inhibitors have been shown to be effective in the treatment of ischemia reperfusion injury . This condition is characterized by tissue damage caused when blood supply returns to the tissue after a period of ischemia or lack of oxygen.

Atherosclerosis

Arginase inhibitors have been found to be beneficial in the treatment of atherosclerosis . Atherosclerosis is a disease in which plaque builds up inside your arteries, and arginase inhibitors can help reduce this buildup.

Diabetes Mellitus

Arginase inhibitors have been found to be beneficial in the treatment of diabetes mellitus . They can improve vascular function in patients with type 2 diabetes .

Asthma

Arginase inhibitors have been found to be beneficial in the treatment of asthma . Asthma is a condition in which your airways narrow and swell and produce extra mucus, and arginase inhibitors can help reduce these symptoms.

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPILBYRQPOXMV-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arginase inhibitor 1 | |

Q & A

Q1: How does ABH interact with arginase and what are the downstream effects?

A1: While the exact mechanism of interaction isn't detailed in the paper, ABH acts as a competitive inhibitor of arginase. [] This means it likely competes with L-arginine, the natural substrate, for binding to the active site of the enzyme. By inhibiting arginase, ABH prevents the breakdown of L-arginine into L-ornithine and urea. This, in turn, increases the availability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NOS-mediated nonadrenergic noncholinergic (NANC) relaxation in smooth muscle tissues like the internal anal sphincter (IAS). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)

![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)